ethyl 4-{2-cyano-2-[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]eth-1-en-1-yl}-1H-pyrazole-5-carboxylate
Description
The compound ethyl 4-{2-cyano-2-[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]eth-1-en-1-yl}-1H-pyrazole-5-carboxylate is a pyrazole derivative featuring a 2,3-dihydro-1,4-benzodioxin moiety. Its structure includes:
- Pyrazole core: A five-membered aromatic ring with nitrogen atoms at positions 1 and 2.
- Ethyl carboxylate group: At position 5 of the pyrazole, enhancing solubility and bioavailability.
- Substituents at position 4: A conjugated en-1-en-1-yl group bearing a cyano (–CN) and a carbamoyl (–CONH–) linkage to the 2,3-dihydro-1,4-benzodioxin ring.
Properties
IUPAC Name |
ethyl 4-[2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxoprop-1-enyl]-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O5/c1-2-25-18(24)16-12(10-20-22-16)7-11(9-19)17(23)21-13-3-4-14-15(8-13)27-6-5-26-14/h3-4,7-8,10H,2,5-6H2,1H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNKPDSQKDHJTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NN1)C=C(C#N)C(=O)NC2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{2-cyano-2-[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]eth-1-en-1-yl}-1H-pyrazole-5-carboxylate typically involves multi-step organic synthesis
Preparation of Benzodioxin Moiety: The benzodioxin ring can be synthesized via the condensation of catechol with ethylene glycol in the presence of an acid catalyst.
Formation of Pyrazole Ring: The pyrazole ring is often formed through the reaction of hydrazine with a β-keto ester.
Introduction of Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction, typically using a cyanide source such as sodium cyanide.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin moiety, leading to the formation of quinones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The ethyl ester group can be substituted with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the ethyl ester group.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various ester or amide derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the pyrazole ring is particularly significant in the design of bioactive molecules.
Medicine
Medicinally, this compound and its derivatives are explored for their potential anti-inflammatory, anticancer, and antimicrobial properties. The cyano group and the benzodioxin moiety contribute to its bioactivity.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of ethyl 4-{2-cyano-2-[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]eth-1-en-1-yl}-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with active sites of enzymes, while the benzodioxin moiety can interact with hydrophobic pockets. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound shares structural motifs with several classes of molecules, enabling comparisons based on substituent effects and reported activities.
Pyrazole Derivatives with Benzodioxin Moieties
Ethyl 5-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carboxylate (CAS 1375069-36-5, )
- Structural Differences: Position 4: Amino (–NH₂) substituent vs. cyano-carbamoyl-en-1-en-1-yl group. Position 5: Ethyl carboxylate (shared feature).
4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-pyrazol-3-yl]-6-ethyl-1,3-benzenediol ( )
- Structural Differences: Additional benzenediol and ethyl groups. Lacks the cyano-carbamoyl-en-1-en-1-yl substituent.
- Implications: The diol groups in may confer antioxidant properties, whereas the target compound’s cyano-carbamoyl group could favor kinase or protease inhibition .
Benzodioxin-Containing Therapeutic Agents
D4476 (4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-(2-pyridinyl)-1H-imidazol-2-yl]benzamide) ( )
- Structural Differences :
- Imidazole core vs. pyrazole.
- Pyridinyl and benzamide substituents.
- Implications :
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(dimethylamino)prop-2-en-1-one ( )
- Structural Differences: Dihydropyrimidinone core vs. pyrazole. Dimethylamino-prop-en-one substituent.
- Reported Activity :
- Antihepatotoxic effects in preclinical models.
- Implications: The benzodioxin moiety may contribute to liver-protective activity, but the target compound’s pyrazole and cyano groups likely shift its pharmacological profile toward immune or metabolic targets .
Data Tables
Table 1. Structural and Functional Comparison
Table 2. Physicochemical Properties (Hypothesized)
| Compound Name | Molecular Weight | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | ~400 g/mol | 2.5–3.5 | Moderate (ethyl carboxylate enhances) |
| D4476 | 429.43 g/mol | 3.8 | Low (benzamide reduces) |
| Ethyl 5-amino-1-(benzodioxin-6-yl)-pyrazole | 305.29 g/mol | 1.5–2.0 | High (amino and carboxylate groups) |
Research Implications
- Target Compound: The cyano-carbamoyl-en-1-en-1-yl group may enhance binding to ATP pockets in kinases, analogous to D4476’s mechanism .
- Therapeutic Potential: Structural alignment with antihepatotoxic dihydropyrimidinones ( ) suggests possible applications in metabolic disorders, though empirical validation is required.
- Synthetic Feasibility: Methods from (pyrazole synthesis via malononitrile/ethyl cyanoacetate) could guide large-scale production.
Biological Activity
Ethyl 4-{2-cyano-2-[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]eth-1-en-1-yl}-1H-pyrazole-5-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications based on recent studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of 259.26 g/mol. It features a pyrazole ring, a cyano group, and a benzodioxin moiety, which contribute to its biological properties.
Synthesis
The synthesis of this compound involves multiple steps that typically include the formation of the pyrazole ring followed by the introduction of the cyano and benzodioxin substituents. The synthetic route often utilizes various reagents and conditions to achieve high yields and purity.
Anticancer Potential
Research into similar compounds has indicated promising anticancer activity. For example, compounds with pyrazole and benzodioxin structures have been evaluated for their ability to inhibit tumor growth in vitro and in vivo models. These studies often focus on mechanisms such as apoptosis induction and cell cycle arrest .
Case Studies
Several case studies have examined the biological activities of related compounds:
- Antibacterial Studies : A study synthesized various derivatives that exhibited potent antibacterial effects against Gram-positive and Gram-negative bacteria. Compounds were tested using standard methods like disk diffusion and MIC (Minimum Inhibitory Concentration) assays .
- Anticancer Evaluation : In vitro assays showed that certain pyrazole derivatives led to significant reductions in cancer cell viability. These studies employed cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) to assess cytotoxicity .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
